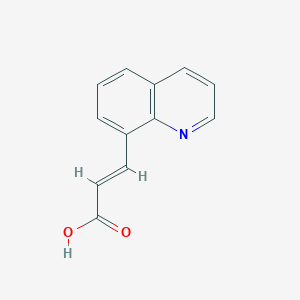
3-Quinolin-8-ylacrylic acid
Übersicht
Beschreibung
3-Quinolin-8-ylacrylic acid is a chemical compound with the empirical formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 3-Quinolin-8-ylacrylic acid, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .Molecular Structure Analysis
The molecular structure of 3-Quinolin-8-ylacrylic acid can be represented by the SMILES stringOC(/C=C/C1=CC=CC2=CC=CN=C12)=O . This indicates that the molecule contains a quinoline ring attached to an acrylic acid group. Physical And Chemical Properties Analysis
3-Quinolin-8-ylacrylic acid is a solid substance . Its empirical formula is C12H9NO2 and it has a molecular weight of 199.21 .Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase Inhibitors
2-(Quinolin-3-yl)-acetic-acid derivatives, closely related to 3-Quinolin-8-ylacrylic acid, have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds block integrase interactions with viral DNA and its cellular cofactor LEDGF, inhibiting HIV-1 replication. This discovery opens avenues for developing potent antiretroviral compounds with a cooperative mechanism of action, offering significant clinical properties (Kessl et al., 2012).
Photodynamic Therapy for Cancer
Quinoline derivatives have shown potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Specifically, Re(I) tricarbonyl complexes derived from N,N-bis(quinolin-2-ylmethyl)amino have demonstrated excellent singlet oxygen generation in a lipophilic environment, indicating their suitability as PDT agents. The selectivity and cytotoxicity of these compounds can be enhanced through conjugation with peptides, making them promising candidates for cancer therapy (Leonidova et al., 2014).
Antituberculosis Activity
Derivatives of 3-Quinolin-8-ylacrylic acid have been explored for their antituberculosis activity. Notably, modifications to the oxymethylene linker in these compounds have led to improved metabolic stability and potency against Mycobacterium tuberculosis, suggesting their potential as lead compounds in tuberculosis drug discovery (Mao et al., 2009).
Zinc Sensing and Bioimaging
Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for zinc sensing and bioimaging. These compounds exhibit low background fluorescence with highly emissive Zn(II) complexes, making them suitable for detecting zinc in biological systems. Their rapid, reversible binding kinetics enable real-time monitoring of zinc levels, contributing to our understanding of zinc's biological roles (Nolan et al., 2005).
Corrosion Inhibition
Quinoline derivatives have also been investigated as corrosion inhibitors for metals in acidic environments. For instance, quinolin-5-ylmethylene derivatives have demonstrated excellent inhibition efficiency for mild steel in HCl solution, suggesting their applicability in protecting industrial metals against corrosion (Saliyan & Adhikari, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-quinolin-8-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIJAGBFCDWPA-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281988 | |
| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
754190-58-4 | |
| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754190-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







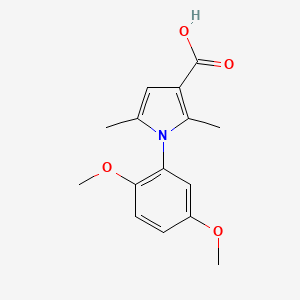
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1644833.png)
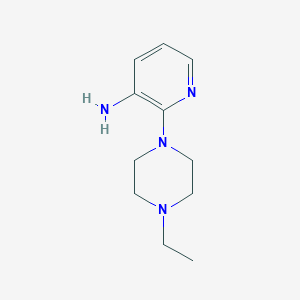
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1644845.png)
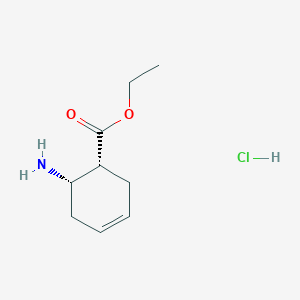
![(1S,2S,3R,5S)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B1644851.png)
![1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1644853.png)
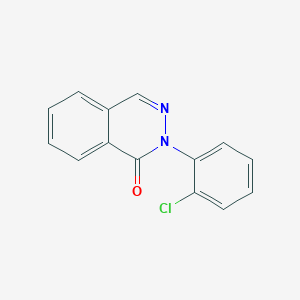

![(Z)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B1644868.png)